molecular formula C18H16ClN3O5 B4119904 1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone

1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B4119904
M. Wt: 389.8 g/mol
InChI Key: ANLUMXPFTQZUQP-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a chloronitrophenyl group

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c19-13-2-1-3-14(22(24)25)17(13)20-6-8-21(9-7-20)18(23)12-4-5-15-16(10-12)27-11-26-15/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLUMXPFTQZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Acylation Reaction: The benzodioxole is then acylated using a suitable acyl chloride to form the benzodioxol-5-ylcarbonyl chloride.

    Nucleophilic Substitution: The benzodioxol-5-ylcarbonyl chloride reacts with piperazine to form the intermediate product.

    Final Substitution: The intermediate product undergoes a nucleophilic aromatic substitution with 2-chloro-6-nitrophenyl chloride to yield the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodioxole and piperazine moieties are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-ylcarbonyl)-4-phenylpiperazine: Lacks the chloro and nitro groups, leading to different chemical reactivity and biological activity.

    1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chlorophenyl)piperazine: Similar structure but without the nitro group, affecting its electronic properties and reactivity.

Uniqueness: 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine is unique due to the presence of both chloro and nitro groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone

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